
Einecs 265-965-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .
Industrial Production Methods
In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:
Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.
Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated from hydrogen and other gases.
Distillation: The final product is distilled to obtain the desired fractions.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Middle Distillate primarily undergoes the following types of reactions:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Reduction: In the presence of reducing agents, certain impurities can be further reduced.
Substitution: Certain chemical groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen or other reducing agents, typically in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts and conditions.
Major Products Formed
Oxidation: Peroxides, alcohols, and acids.
Reduction: Hydrocarbons with fewer impurities.
Substitution: Modified hydrocarbons with different functional groups.
Scientific Research Applications
Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and potential toxicity.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Widely used in the production of fuels, lubricants, and other industrial products.
Mechanism of Action
The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .
Comparison with Similar Compounds
Hydrotreated Middle Distillate can be compared with other similar compounds, such as:
Straight-Run Middle Distillate: Contains higher levels of impurities and aromatics.
Hydrocracked Middle Distillate: Produced through a different refining process, resulting in different chemical properties.
Catalytically Cracked Middle Distillate: Contains different types of hydrocarbons due to the cracking process.
Conclusion
Hydrotreated Middle Distillate (Einecs 265-965-4) is a versatile compound with significant industrial and scientific applications. Its unique properties and production methods make it an important component in various chemical processes and products.
Properties
CAS No. |
65886-46-6 |
|---|---|
Molecular Formula |
C6H6O.C3H9N C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3 |
InChI Key |
YLKXGVSMBYZCSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



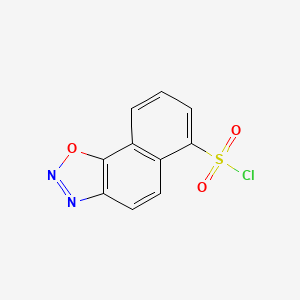
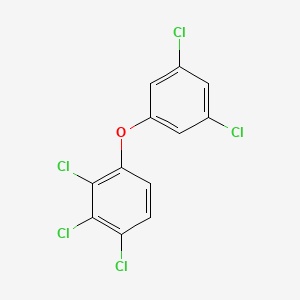

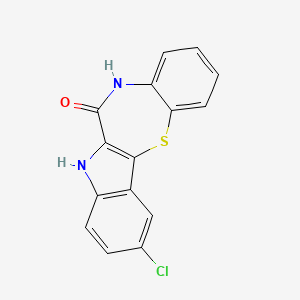
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
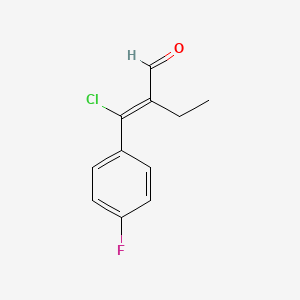
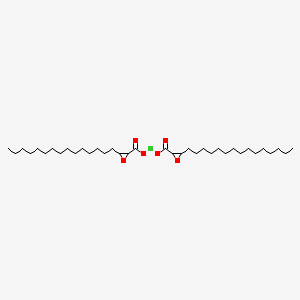
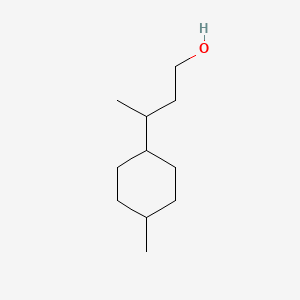
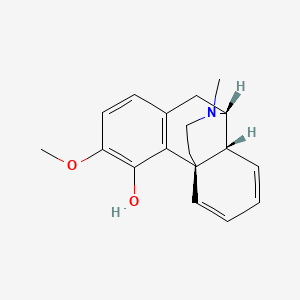
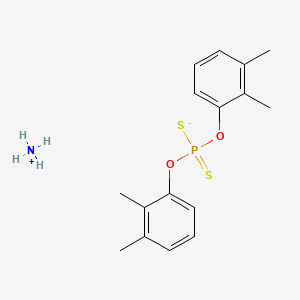
![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
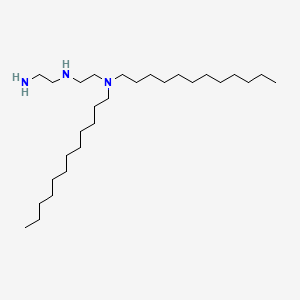
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)
